![molecular formula C22H22O12 B12470818 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12470818.png)
2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nepitrin can be synthesized through the glycosylation of nepetin. The process involves the reaction of nepetin with a suitable glycosyl donor under acidic conditions to form Nepitrin. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Nepitrin involves the extraction of the compound from natural sources such as Scrophularia striata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Nepitrin undergoes various chemical reactions, including:
Oxidation: Nepitrin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of Nepitrin can lead to the formation of dihydroflavonoids.
Substitution: Nepitrin can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and benzoyl chloride (C6H5COCl) are commonly used.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroflavonoids.
Substitution: Formation of acetylated and benzoylated derivatives.
Scientific Research Applications
Nepitrin has a wide range of scientific research applications, including:
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its anti-inflammatory, anti-arthritic, and antioxidant properties.
Industry: Used in the formulation of dietary supplements and herbal medicines due to its health benefits.
Mechanism of Action
Nepitrin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals. The compound also modulates the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparison with Similar Compounds
Similar Compounds
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Apigenin: Known for its anti-inflammatory and anticancer activities.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory effects.
Uniqueness of Nepitrin
Nepitrin is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to other flavonoids. This glycosylation also contributes to its distinct pharmacological properties, making it a valuable compound for therapeutic applications .
Biological Activity
The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one , also known as Pedaliin, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H24O12
- CAS Number : 1627598-00-8
- Molecular Weight : 480.43 g/mol
Antioxidant Activity
One of the primary biological activities attributed to Pedaliin is its antioxidant capacity. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that Pedaliin exhibits significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Pedaliin has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been demonstrated in animal models of inflammation where treatment with Pedaliin resulted in reduced edema and pain response .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that Pedaliin can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Anticancer Potential
Emerging research suggests that Pedaliin may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, Pedaliin treatment has been associated with G1 phase arrest in breast cancer cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of Pedaliin. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Food assessed the antioxidant and anti-inflammatory effects of Pedaliin in a rat model of arthritis. The results indicated that rats treated with Pedaliin showed a significant reduction in oxidative stress markers and inflammatory cytokines compared to the control group .
Study 2: Anticancer Activity
In a laboratory study published in Phytotherapy Research, researchers explored the anticancer effects of Pedaliin on human breast cancer cells. The findings demonstrated that treatment with Pedaliin led to significant reductions in cell viability and increased apoptosis rates .
Study 3: Neuroprotection
A recent investigation examined the neuroprotective effects of Pedaliin on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that Pedaliin significantly reduced cell death and preserved mitochondrial function, suggesting its potential role in preventing neurodegeneration .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHXBGUNHLMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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